

JNJ-42165279: A Technical Guide to a Novel Immunotherapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
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Abstract

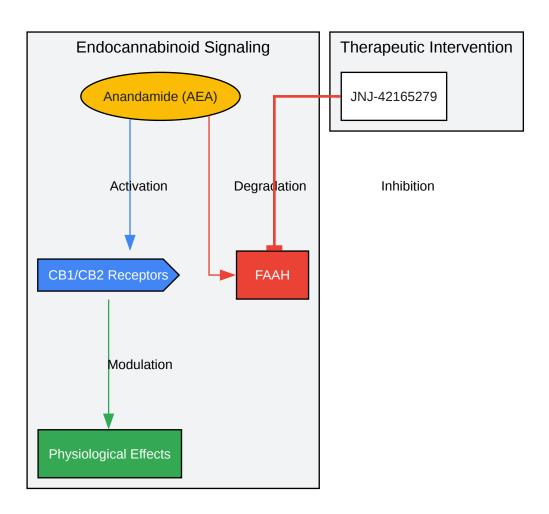
JNJ-42165279 is a potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of endogenous signaling lipids known as fatty acid amides (FAAs), including the endocannabinoid anandamide (AEA).[1][2][3] [4] By inhibiting FAAH, JNJ-42165279 elevates the levels of these FAAs, thereby potentiating their effects on various physiological processes, including mood, anxiety, and pain.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical development of JNJ-42165279, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and findings from clinical investigations in various neurological and psychiatric disorders. The information is intended to serve as a resource for researchers and professionals in the field of drug development and immunotherapy.

Mechanism of Action

JNJ-42165279 is an aryl piperazinyl urea compound that acts as a covalent, but slowly reversible, inhibitor of the FAAH enzyme.[1][7] The molecule covalently binds to the catalytic site of FAAH, leading to its inactivation.[2][4] This inhibition is not permanent, as slow hydrolysis of the drug fragment can regenerate the active enzyme.[2][4] The primary consequence of FAAH inhibition is the accumulation of endogenous FAAs, most notably anandamide (AEA), N-oleoylethanolamide (OEA), and N-palmitoylethanolamide (PEA).[1][3] AEA is a key endocannabinoid that acts as an agonist at cannabinoid receptors (CB1 and



CB2), which are integral components of the endocannabinoid system involved in regulating neurotransmission and immune responses. By increasing the endogenous tone of AEA, JNJ-42165279 is hypothesized to exert therapeutic effects in conditions associated with endocannabinoid system dysregulation.



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Figure 1: Mechanism of Action of JNJ-42165279.

Preclinical Data In Vitro Potency and Selectivity

JNJ-42165279 has demonstrated potent inhibitory activity against both human and rat FAAH enzymes. The compound exhibits high selectivity, with minimal off-target activity against a panel of other enzymes, ion channels, transporters, and receptors.[1][8]



Parameter	Species	Value	Reference
IC50	Human FAAH	70 ± 8 nM	[1][8][9]
Rat FAAH	313 ± 28 nM	[1][9]	
Selectivity	Panel of 50 receptors, enzymes, transporters, and ion channels	No significant inhibition (>50%) at 10 μΜ	[9]
CYP Inhibition	1A2, 2C8, 2C9, 2C19, 2D6, 3A4	No inhibition at 10 μM	[8][9]
hERG Inhibition	No inhibition at 10 μM	[8][9]	

In Vivo Pharmacokinetics and Pharmacodynamics in Rats

Oral administration of JNJ-42165279 in rats resulted in rapid absorption and distribution to the brain. The compound effectively inhibited FAAH in both the brain and periphery, leading to a significant elevation of AEA, OEA, and PEA levels.[1]

Parameter	Dose	Value	Time Point	Reference
Cmax (Plasma)	20 mg/kg p.o.	4.2 μΜ	1 hour	[1][9]
Cmax (Brain)	20 mg/kg p.o.	6.3 μΜ	1 hour	[9]
Plasma Concentration	20 mg/kg p.o.	~130 nM	8 hours	[1][9]
Brain Concentration	20 mg/kg p.o.	~167 nM	8 hours	[9]

Efficacy in a Neuropathic Pain Model

In the spinal nerve ligation (SNL) model of neuropathic pain in rats, JNJ-42165279 demonstrated dose-dependent efficacy in reducing tactile allodynia.[1]



Parameter	Value	Corresponding Plasma Concentration	Time Point	Reference
ED90	22 mg/kg	2.5 μΜ	30 minutes	[1][9]

Clinical Data

JNJ-42165279 has been evaluated in multiple clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and its efficacy in patient populations.

Phase I Studies in Healthy Volunteers

Multiple-ascending dose studies in healthy volunteers demonstrated that JNJ-42165279 is generally well-tolerated. The compound exhibited dose-dependent increases in plasma and cerebrospinal fluid (CSF) concentrations of FAAs and high occupancy of brain FAAH.[5][6]



Parameter	Dose	Result	Reference
Plasma AEA Increase	10-100 mg (single dose)	5.5 to 10-fold increase	[5]
Plasma OEA/PEA Increase	10-100 mg (single dose)	4.3 to 5.6-fold increase	[5]
CSF AEA Increase	10 mg (7 days)	~45-fold increase	[5]
25 mg (7 days)	~41-fold increase	[5]	
75 mg (7 days)	~77-fold increase	[5]	
CSF OEA Increase	10 mg (7 days)	~6.6-fold increase	[5]
25 mg (7 days)	~5.8-fold increase	[5]	_
75 mg (7 days)	~7.4-fold increase	[5]	_
Brain FAAH Occupancy	≥10 mg (single dose) Saturation (96-98%)		[5][6]
10 mg (single dose, trough)	>80%	[5]	
2.5 mg (single dose, trough)	>50%	[5]	_
Plasma Half-life	8.14 - 14.1 hours	[5]	

Phase II Study in Social Anxiety Disorder (SAD)

A proof-of-concept study evaluated the efficacy of JNJ-42165279 in patients with SAD. While the primary endpoint was not met, the study showed a statistically significant improvement in certain secondary measures, suggesting an anxiolytic effect.[4][10][11][12]



Parameter	JNJ-42165279 (25 mg/day)	Placebo	p-value	Reference
Change in LSAS Total Score (Primary)	-29.4	-22.4	Not significant	[4][10][11]
≥30% Improvement in LSAS Total Score	42.4%	23.6%	0.04	[4][10][12]
CGI-I Score (Much/Very Much Improved)	44.1%	23.6%	0.02	[4][10][12]

Phase II Study in Autism Spectrum Disorder (ASD)

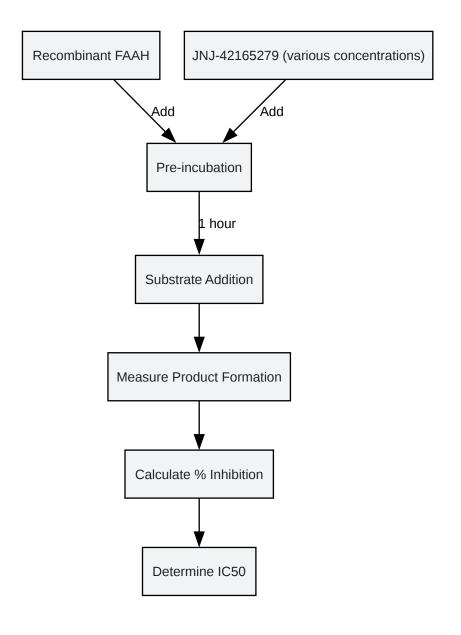
In a study involving adolescents and adults with ASD, JNJ-42165279 did not meet its primary endpoints related to core ASD symptoms. However, some secondary outcomes showed a trend favoring the drug, and it was well-tolerated.[13][14]

Parameter	JNJ-42165279 (25 mg, twice-daily) vs. Placebo	p-value	Reference
ABI-CD Score (Primary)	No significant reduction	0.284	[13][14]
ABI-SC Score (Primary)	No significant reduction	0.290	[13][14]
ABI-RB Score (Primary)	No significant reduction	0.231	[13][14]
RBS-R Score (Secondary)	Favorable change	0.006	[14]
CASI-Anx Score (Secondary)	Favorable change	0.048	[14]



Experimental Protocols FAAH Inhibition Assay

The inhibitory activity of JNJ-42165279 on recombinant human and rat FAAH was quantified after a 1-hour pre-incubation with the enzyme. The apparent IC50 values were then determined.[1][9] The time-dependent nature of the inhibition was confirmed by observing changes in the apparent IC50 with varying incubation times.[9] The reversibility of the inhibition was assessed by dialyzing the pre-treated enzyme and measuring the return of enzymatic activity.[9]



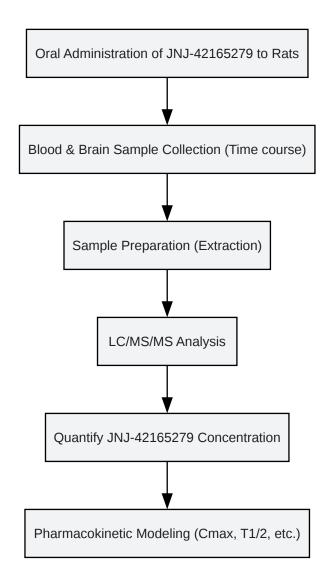
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Figure 2: Workflow for FAAH Inhibition Assay.

Pharmacokinetic Analysis in Rats

Following oral administration of JNJ-42165279 to rats, plasma and brain samples were collected at various time points.[1][9] The concentrations of the compound in these samples were quantified using a validated liquid chromatography/tandem mass spectrometry (LC/MS/MS) method.[5]



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Figure 3: Workflow for Pharmacokinetic Analysis.

Spinal Nerve Ligation (SNL) Model in Rats



The efficacy of JNJ-42165279 in a neuropathic pain model was assessed using the SNL model. This involved the surgical ligation of the L5 spinal nerve in rats, which induces tactile allodynia (pain response to a non-painful stimulus). The paw withdrawal threshold to a mechanical stimulus was measured before and after oral administration of JNJ-42165279 or vehicle. The data was expressed as the percentage of the maximum possible effect (%MPE).

Brain FAAH Occupancy Measurement by PET

A positron emission tomography (PET) study using the FAAH tracer [11C]MK3168 was conducted in healthy human volunteers to determine the brain FAAH occupancy after single and multiple doses of JNJ-42165279.[5][6] PET scans were performed at baseline and after drug administration to quantify the displacement of the radiotracer, which is indicative of FAAH occupancy by JNJ-42165279.[5][15]

Safety and Tolerability

Across multiple Phase I and II clinical trials, JNJ-42165279 has demonstrated an acceptable safety profile and was generally well-tolerated.[4][5][10][13] No serious adverse events directly attributed to the drug were reported in the published studies.[7] It is noteworthy that in 2016, Janssen voluntarily suspended dosing in its Phase II trials as a precautionary measure following a serious adverse event in a trial of a different FAAH inhibitor from another company. Dosing resumed after a safety review.[7]

Conclusion

JNJ-42165279 is a well-characterized FAAH inhibitor with a clear mechanism of action and demonstrated target engagement in both preclinical models and human subjects. While it has shown promise in modulating anxiety-related behaviors, its efficacy in the core symptoms of complex neuropsychiatric disorders like ASD remains to be definitively established. The extensive preclinical and clinical data available for JNJ-42165279 provide a solid foundation for further research into the therapeutic potential of FAAH inhibition in a range of immunological and neurological conditions. This technical guide summarizes the key findings to date and offers a valuable resource for the scientific community.



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- To cite this document: BenchChem. [JNJ-42165279: A Technical Guide to a Novel Immunotherapeutic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569278#jnj-42165279-as-a-potential-immunotherapeutic-agent]

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